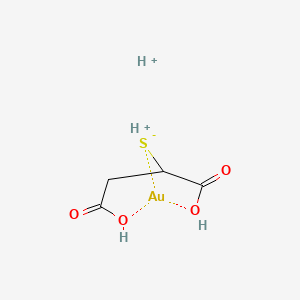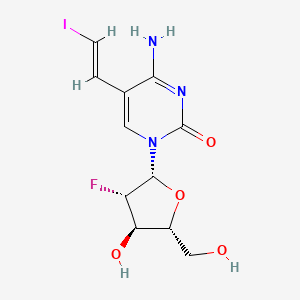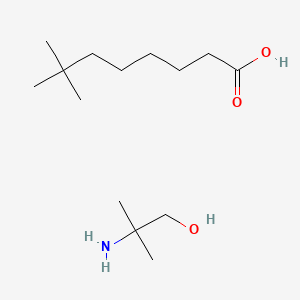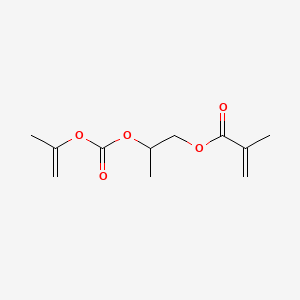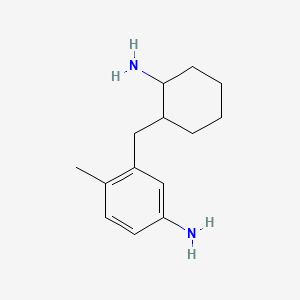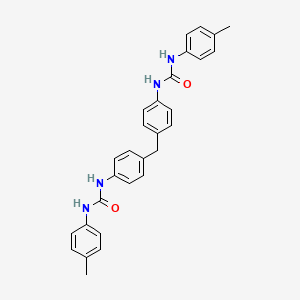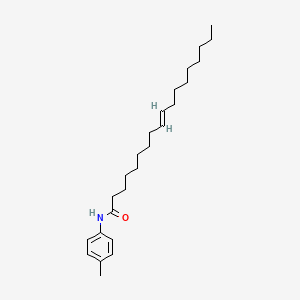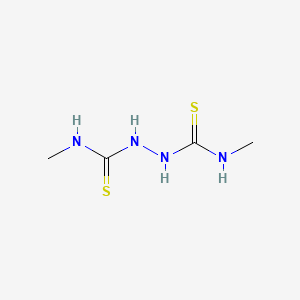
N,N'-Dimethylhydrazodicarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dimethylhydrazodicarbothioamide is an organic compound with the molecular formula C4H10N4S2 It is known for its unique structure, which includes two thioamide groups attached to a hydrazine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N’-Dimethylhydrazodicarbothioamide can be synthesized through several methods. One common approach involves the reaction of dimethylhydrazine with carbon disulfide under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH3)2NNH2 + CS2 → (CH3)2NNHC(S)NH2} ]
Industrial Production Methods: Industrial production of N,N’-Dimethylhydrazodicarbothioamide often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dimethylhydrazodicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The thioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thioamides.
Applications De Recherche Scientifique
N,N’-Dimethylhydrazodicarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.
Mécanisme D'action
The mechanism by which N,N’-Dimethylhydrazodicarbothioamide exerts its effects is primarily through its interaction with biological molecules. The thioamide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
N,N-Dimethylethylenediamine: Similar in structure but lacks the thioamide groups.
N,N-Dimethylhydrazine: Shares the hydrazine backbone but does not have the thioamide groups.
Uniqueness: N,N’-Dimethylhydrazodicarbothioamide is unique due to the presence of two thioamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
38451-14-8 |
|---|---|
Formule moléculaire |
C4H10N4S2 |
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
1-methyl-3-(methylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C4H10N4S2/c1-5-3(9)7-8-4(10)6-2/h1-2H3,(H2,5,7,9)(H2,6,8,10) |
Clé InChI |
XDNRHSANVXQAHZ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)NNC(=S)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


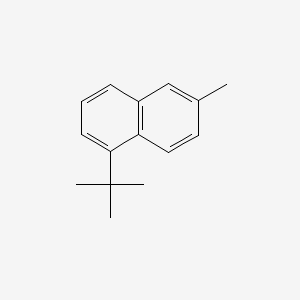
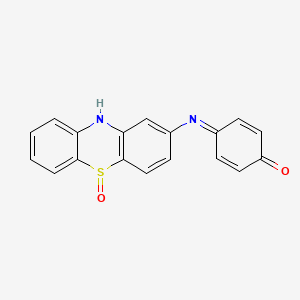
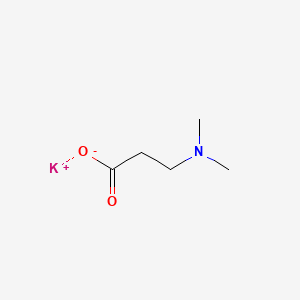
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)

